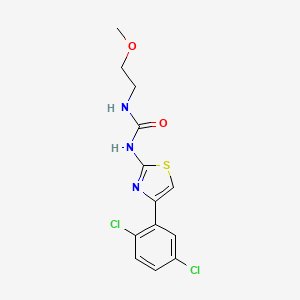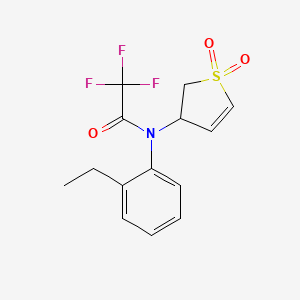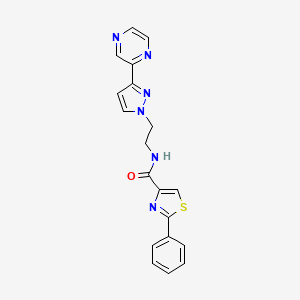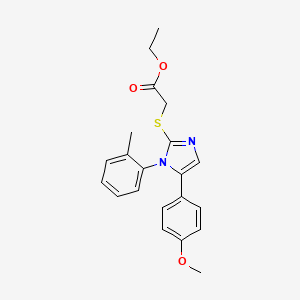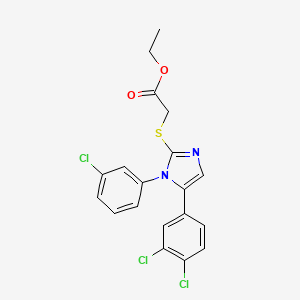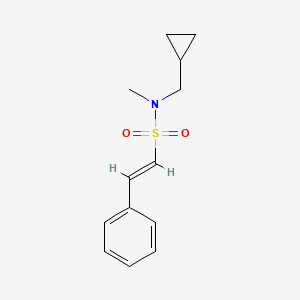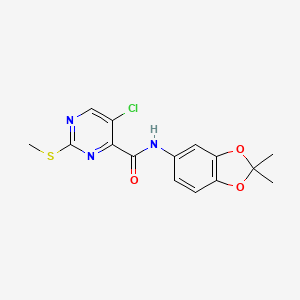![molecular formula C28H25N5O4 B2566012 N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide CAS No. 1111150-56-1](/img/structure/B2566012.png)
N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. The presence of a 3,4-dimethoxyphenyl group is a common feature in several bioactive compounds, as it can be seen in the synthesis of strongly fluorescent oxazoles and in the protection of thiazetidine dioxides . The 1,2,4-oxadiazol moiety is also a feature of interest due to its presence in compounds with antioxidant and antimicrobial activities .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with the use of chiral auxiliaries, superbase catalysts, and various reagents to achieve the desired molecular complexity. For instance, the synthesis of fluorescent oxazoles involves the reaction of 3,4-dimethoxybenzoyl chloride with chiral isocyanides . Similarly, the synthesis of benzamide derivatives can involve the reaction of benzoyl chloride with amines, as seen in the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule . This information is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the ability to undergo cyclization reactions to form oxadiazoles , as well as the potential for N-protecting groups to be smoothly eliminated under certain conditions . These reactions are important for the modification and functionalization of the core structure to enhance biological activity or to facilitate further synthetic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various spectroscopic methods such as NMR, IR, and GC-MS, and their composition is confirmed by elemental analysis . These properties are indicative of the compound's stability, solubility, and reactivity, which are important factors in the development of pharmaceutical agents.
Relevant Case Studies
Case studies involving related compounds demonstrate their potential in various biological applications. For example, some oxadiazole derivatives exhibit significant antiproliferative activities against cancer cells , while others show antioxidant and antimicrobial activities . These studies highlight the importance of the structural motifs present in the compound of interest for its potential therapeutic applications.
科学的研究の応用
Anticancer Activity
Compounds with oxadiazole structures have been synthesized and evaluated for their anticancer activities. A study detailed the design, synthesis, and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activities against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) (Ravinaik et al., 2021).
Antimicrobial and Antioxidant Properties
Another aspect of research involves examining the antimicrobial and antioxidant properties of 1,3,4-oxadiazole compounds. For instance, novel hydrazone derivatives and oxadiazole scaffolds were synthesized and showed antimicrobial potency and strong antioxidant activity, indicative of their potential as antimicrobial and antioxidant agents (Chennapragada & Palagummi, 2018).
Antiepileptic Activity
Research on the anticonvulsant activities of oxadiazole derivatives highlighted the synthesis of compounds demonstrating significant efficacy in various models of seizure and epilepsy, suggesting their potential application in antiepileptic drug development (Rajak et al., 2013).
Material Science Applications
Oxadiazole derivatives have also been explored for their applications in material sciences, particularly in optoelectronic devices. The optical properties of polyoxadiazoles have been compared, showing their potential utility in polymer optoelectronic devices due to their desirable optical characteristics (Hajduk et al., 2010).
Corrosion Inhibition
In the context of chemical engineering, oxadiazole compounds have been evaluated for their corrosion inhibition properties, demonstrating their effectiveness in protecting mild steel in sulfuric acid environments. This suggests their potential application in developing new corrosion inhibitors (Ammal et al., 2018).
特性
IUPAC Name |
N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O4/c1-18-5-4-6-21(13-18)27(34)30-22-10-7-19(8-11-22)15-33-16-23(29-17-33)28-31-26(32-37-28)20-9-12-24(35-2)25(14-20)36-3/h4-14,16-17H,15H2,1-3H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWCTAQSNKZKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

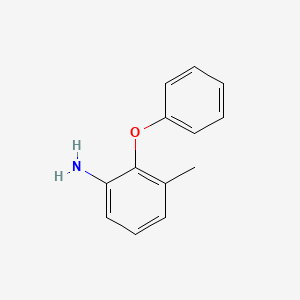
![Cyclopent-3-en-1-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2565931.png)

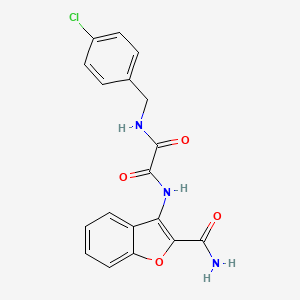

![3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2565939.png)
